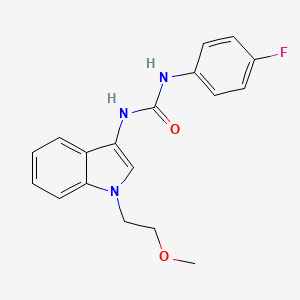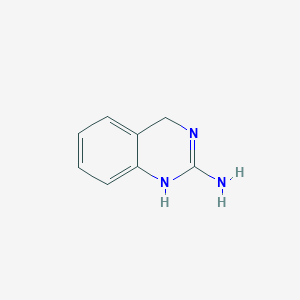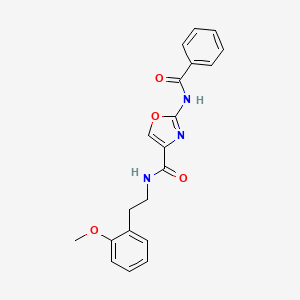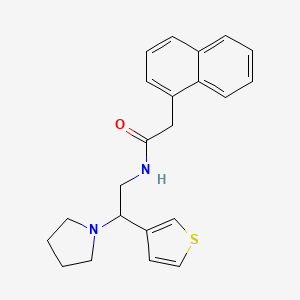
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as INDU, is a chemical compound that belongs to the class of ureas. INDU has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood. However, it has been proposed that 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea induces cell death in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea also induces apoptosis by activating the caspase cascade. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell death in cancer cells by inhibiting the activity of topoisomerase IIα and activating the caspase cascade. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea also exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in lab experiments is its high yield and purity. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be synthesized with high yield and purity, which makes it an ideal compound for lab experiments. However, one of the limitations of using 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in lab experiments is its limited solubility in water. This can make it difficult to administer 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea to cells in culture.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. One of the future directions is to investigate the potential therapeutic applications of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in neurodegenerative diseases. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as an anti-inflammatory agent. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Finally, future studies could investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as an anticancer agent. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to induce cell death in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. The synthesis of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea with 2-methoxyethylamine in the presence of a suitable catalyst. Future studies could investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as a therapeutic agent for neurodegenerative diseases, inflammatory diseases, and cancer treatment.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYALLTJAOFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)
![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)